Europium Nitrate Hexahydrate

Übersicht

Beschreibung

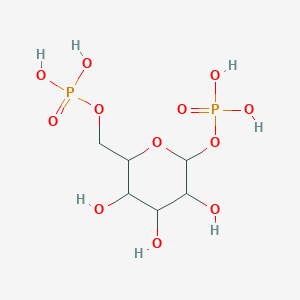

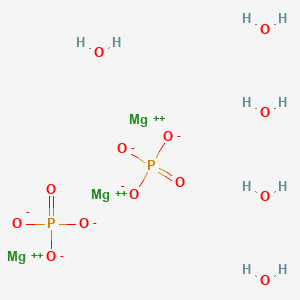

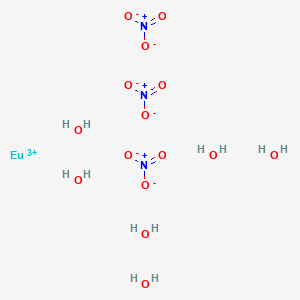

Europium nitrate hexahydrate, Eu(NO3)3·6H2O, is a compound that consists of europium ions coordinated with nitrate ions and water molecules. The compound is known for its thermal properties, where it does not exhibit phase transitions in the range of -40 to 76°C and melts in its own water of crystallization. The thermal decomposition of europium nitrate hexahydrate is a complex step-wise process, starting with the condensation of the initial monomer into a cyclic cluster and gradually losing water and nitric acid, leading to the formation of intermediate amorphous oxynitrates and eventually transforming into europium oxide .

Synthesis Analysis

The synthesis of europium (III) complexes can be achieved by reacting europium (III) nitrate with functionalized polychlorotriphenylmethyl radicals. Two such complexes have been synthesized, one revealing a lamellar polar-apolar separated ion pair structure and the other showing a one-dimensional chain-like structure. These complexes exhibit weak inter-radical antiferromagnetic interactions below 5 K .

Molecular Structure Analysis

The molecular structure of europium nitrate complexes has been studied using spectroscopic methods. For instance, the structure of a complex with five bidentate nitrates bonded to the 10-coordinate Eu(III) ion has been found to be similar in both solid samples and in dilute solutions in anhydrous acetonitrile, as indicated by its spectroscopic properties . Additionally, the crystal and molecular structure of a 3:2 complex between europium nitrate and the A-isomer of dicyclohexyl-18-crown-6 has been determined, revealing that the Eu(III) ions are 10-coordinated with specific mean bond lengths .

Chemical Reactions Analysis

The interaction of europium (III) with nitrate ions has been extensively studied. In anhydrous acetonitrile, europium (III) nitrato complexes form quantitatively with increasing quantities of nitrate. The addition of water to these solutions does not result in the dissociation of the nitrate ions up to a certain ratio, indicating the stability of these complexes . The complex formation of europium (III) with nitrate ions has also been studied in different solvent mixtures, revealing the formation of various complexes depending on the dielectric constant of the mixture .

Physical and Chemical Properties Analysis

Europium nitrate hexahydrate's physical properties, such as its melting behavior and thermal decomposition, have been characterized. The compound's chemical properties, including its complexation behavior with nitrate and chloride ions, have been investigated using radioactive tracers and cation exchange resin, determining the stability constants of the formed complexes . Spectroscopic investigations have provided insights into the electronic absorption and emission spectra, vibrational spectra, and lifetime measurements of europium (III) nitrato complexes, which are crucial for understanding the interaction between nitrate and europium ions .

Wissenschaftliche Forschungsanwendungen

Thermal Properties and Decomposition

Europium Nitrate Hexahydrate (Eu(NO3)3·6H2O) demonstrates complex thermal decomposition properties. Initially, it forms a cyclic cluster that undergoes a step-wise process, losing water and nitric acid to form intermediate amorphous oxynitrates. This is followed by degradation and the eventual formation of europium oxide at higher temperatures. These insights are crucial for applications involving thermal processing of materials containing Europium Nitrate Hexahydrate (Melnikov et al., 2017).

Nanotechnology and Material Science

- Europium Nitrate Hexahydrate is used in the synthesis of europium-doped ZnO nanopowders, highlighting its role in enhancing the structural, morphological, and optical properties of materials (Wolska-Kornio et al., 2016).

- It's also involved in the fabrication of europium-doped yttrium phosphors through a combustion process, showcasing its significance in creating luminescent materials (Fu, 2007).

- Additionally, Europium Nitrate Hexahydrate plays a role in the in-situ coating of europium oxide on mesoporous silica, indicating its utility in surface modification processes (Liu et al., 2004).

Environmental and Recycling Aspects

- The compound is integral in the recovery of europium and yttrium metals from spent fluorescent lamps, highlighting its role in recycling and environmental sustainability (Rabah, 2008).

- It also facilitates the efficient uptake of europium(III) into layered metal phosphates, contributing to waste management and resource recovery efforts (García-Glez et al., 2017).

Nanorod Synthesis

Europium Nitrate Hexahydrate is utilized in the synthesis of europium oxide nanorods, showcasing its significance in nanomaterial synthesis and its potential in various applications like catalysis and sensing (Pol et al., 2002).

Energy and Luminescence Applications

- The compound is involved in the preparation of europium tungstate nanoparticles for supercapacitor electrodes, illustrating its role in energy storage technologies (Rahimi‐Nasrabadi et al., 2017).

- It's also crucial in the study of europium doping effects on the luminescence of cadmium tellurite glasses, emphasizing its importance in enhancing photoluminescent properties of materials (García-Amaya et al., 2015).

Solution Chemistry and Separation Processes

- Europium Nitrate Hexahydrate is key in studying the solution chemistry of europium(III) aqua ions, providing insights crucial for industrial rare-earth separation and fundamental solution chemistry (Andolina et al., 2009).

- It plays a role in the solvent extraction of europium(III) from nitrate medium, highlighting its relevance in the separation and purification of rare-earth elements (Morais & Ciminelli, 2007).

Safety And Hazards

Zukünftige Richtungen

Europium Nitrate Hexahydrate is frequently used as a starting material for numerous syntheses of luminescent materials . It is a unique activator that gives both the broad-band and narrow-band emissions depending on its valences (+2, +3, and +4) . The high thermal stability of Europium Nitrate Hexahydrate suggests that it can be utilized in optoelectrical devices and semiconductors .

Eigenschaften

IUPAC Name |

europium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYYCWKSSSCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143131 | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium Nitrate Hexahydrate | |

CAS RN |

10031-53-5 | |

| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)